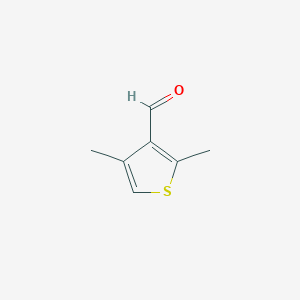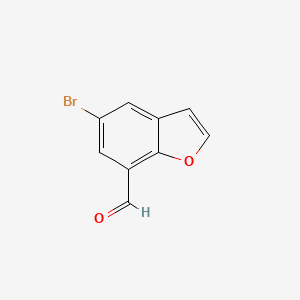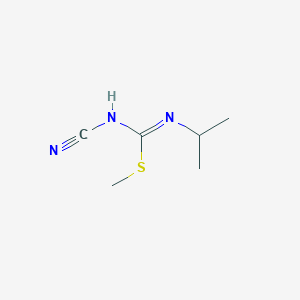![molecular formula C18H12BrN3O2S B8786969 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-](/img/structure/B8786969.png)
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyridine and pyrrole rings. The presence of a bromine atom, a phenylsulfonyl group, and a pyridinyl substituent further enhances its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a pyrrole precursor under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be performed using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Attachment of the Phenylsulfonyl Group: This step involves the sulfonylation of the intermediate compound using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Pyridinyl Substituent: The final step includes the coupling of the pyridinyl group to the core structure, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The phenylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The pyridinyl group can participate in cross-coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, ligands, and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Sulfone derivatives with higher oxidation states.
Reduction Products: Sulfide derivatives with lower oxidation states.
Coupling Products: Biaryl or heteroaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The phenylsulfonyl group can enhance its binding affinity and specificity, while the pyridinyl and pyrrolo[2,3-b]pyridine moieties can facilitate interactions with hydrophobic or aromatic regions of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-1-(phenylsulfonyl)-2-(2-pyridinyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a different position of the pyridinyl group.
4-chloro-1-(phenylsulfonyl)-2-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine: Chlorine atom instead of bromine.
4-bromo-1-(methylsulfonyl)-2-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine: Methylsulfonyl group instead of phenylsulfonyl.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- is unique due to the specific combination of substituents, which can influence its reactivity, binding properties, and potential applications. The presence of the bromine atom allows for further functionalization, while the phenylsulfonyl and pyridinyl groups contribute to its chemical and biological activity.
Propiedades
Fórmula molecular |
C18H12BrN3O2S |
|---|---|
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-4-bromo-2-pyridin-3-ylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H12BrN3O2S/c19-16-8-10-21-18-15(16)11-17(13-5-4-9-20-12-13)22(18)25(23,24)14-6-2-1-3-7-14/h1-12H |
Clave InChI |
FYRQOGOXFDTPHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CN=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8786914.png)





![thieno[3,4-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B8786956.png)





